7,8-Dihydroquinolin-6(5H)-one
Overview
Description
7,8-Dihydroquinolin-6(5H)-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 7,8-Dihydroquinolin-6(5H)-one is cancer cells, specifically chronic myeloid leukemia line K-562 . The compound has shown good selectivity for these cells, indicating that it may interact with specific receptors or enzymes present in these cells .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The key step involves the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to produce this compound .
Result of Action
The primary result of the action of this compound is its cytotoxic effect on cancer cells, particularly chronic myeloid leukemia line K-562 . The compound’s interaction with its targets leads to cell death, thereby inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It has been synthesized as a cytotoxic agent , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
7,8-Dihydroquinolin-6(5H)-one has been evaluated for its cytotoxic activity against seven cell lines . The data showed good selectivity for the chronic myeloid leukemia line K-562 . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroquinolin-6(5H)-one typically involves a multi-step process. One common method is the Mannich reaction, which uses Mannich salts derived from acetophenones as Michael acceptors. The reaction proceeds as follows:
Formation of Mannich Salts: Acetophenones react with formaldehyde and a secondary amine to form Mannich salts.
Michael Addition: The Mannich salts undergo Michael addition with cyclohexane-1,4-dione monoethylene acetal to yield 1,5-dicarbonyl compounds.
Cyclization: The 1,5-dicarbonyl compounds are treated with ammonium acetate, leading to the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroquinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline compounds with diverse substituents
Scientific Research Applications
7,8-Dihydroquinolin-6(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Research indicates its potential use in developing therapeutic agents for treating chronic myeloid leukemia.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dihydro and ketone functionalities.
Dihydroquinoline: A reduced form of quinoline with similar biological activities.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
7,8-Dihydroquinolin-6(5H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
7,8-dihydro-5H-quinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZBPXSUWAVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507021 | |
Record name | 7,8-Dihydroquinolin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27463-91-8 | |
Record name | 7,8-Dihydroquinolin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinolin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The researchers utilized a four-step synthetic method to produce novel 2-aryl-7,8-dihydroquinolin-6(5H)-ones. The crucial step involved employing Mannich salts, derived from acetophenones, as Michael acceptors in a reaction with cyclohexane-1,4-dione monoethylene acetal. This reaction yielded 1,5-dicarbonyl compounds, which were then treated with ammonium acetate to produce the desired 7,8-dihydroquinolin-6(5H)-ones [].
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